2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1260679-52-4
VCID: VC0058692
InChI: InChI=1S/C8H7BrFNO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3H,4,11H2;1H
SMILES: C1=CC(=C(C=C1C(=O)CN)F)Br.Cl
Molecular Formula: C8H8BrClFNO
Molecular Weight: 268.51

2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride

CAS No.: 1260679-52-4

Cat. No.: VC0058692

Molecular Formula: C8H8BrClFNO

Molecular Weight: 268.51

* For research use only. Not for human or veterinary use.

2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride - 1260679-52-4

Specification

CAS No. 1260679-52-4
Molecular Formula C8H8BrClFNO
Molecular Weight 268.51
IUPAC Name 2-amino-1-(4-bromo-3-fluorophenyl)ethanone;hydrochloride
Standard InChI InChI=1S/C8H7BrFNO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3H,4,11H2;1H
Standard InChI Key SDDJUSCOXLXSAB-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C(=O)CN)F)Br.Cl

Introduction

Chemical Properties and Structure

Basic Information and Identification

2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride is characterized by the following properties:

PropertyValue
CAS Number1260679-52-4
Molecular FormulaC8H8BrClFNO
Molecular Weight268.51 g/mol
IUPAC Name2-amino-1-(4-bromo-3-fluorophenyl)ethanone;hydrochloride
Standard InChIInChI=1S/C8H7BrFNO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3H,4,11H2;1H

The compound consists of a phenyl ring with bromine at position 4 and fluorine at position 3, an ethanone group attached to the ring, and an amino group linked to the ethanone moiety, forming a hydrochloride salt .

Structural Features and Physical Properties

The compound's structure incorporates several key functional groups that contribute to its chemical behavior and potential applications:

  • The halogenated aromatic ring enhances lipophilicity and modifies electronic distribution

  • The amino group serves as a key site for hydrogen bonding and nucleophilic reactions

  • The ethanone (acetyl) group provides opportunities for carbonyl chemistry

  • The hydrochloride salt formation improves water solubility compared to the free base

As a solid substance, it is typically stored at room temperature under inert gas conditions to prevent degradation . The compound demonstrates moderate solubility in polar solvents, with enhanced water solubility due to its salt form.

Spectroscopic Properties

While specific spectroscopic data for this exact compound is limited in available literature, halogenated acetophenones generally exhibit characteristic patterns in spectroscopic analyses. Fluorinated aromatics typically show distinctive splitting patterns in NMR spectra due to hydrogen-fluorine coupling.

For related compounds, such as 1-(4-bromo-2-fluorophenyl)ethanone, 1H NMR spectra show characteristic signals for aromatic protons with complex splitting patterns due to fluorine coupling, with coupling constants (J values) providing structural confirmation . The 13C NMR spectrum would be expected to show carbon-fluorine coupling with different J values depending on the distance from the fluorine atom .

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride typically involves several key reaction steps, building upon methods used for similar compounds:

  • Preparation or acquisition of the 4-bromo-3-fluorophenyl precursor

  • Introduction of the acetyl (ethanone) functionality

  • Incorporation of the amino group

  • Formation of the hydrochloride salt

These synthetic routes can be adapted from established methods for similar halogenated amino-ethanone compounds.

Industrial Production Considerations

For larger-scale production, industrial methods may employ:

  • Automated reactors with precise temperature control

  • Continuous flow processes to enhance efficiency and scalability

  • Optimized purification methods including crystallization techniques

  • Quality control measures to ensure high purity and consistent yield

The manufacturing process requires careful handling due to the compound's irritant properties and potential reactivity of the intermediates involved .

Research and Analytical Methods

Characterization Techniques

Several analytical methods are employed to characterize 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride:

  • NMR Spectroscopy: For structural confirmation and purity assessment

  • Mass Spectrometry: To confirm molecular weight and fragmentation patterns

  • Infrared Spectroscopy: To identify functional group signatures

  • X-ray Crystallography: For definitive structural determination

  • Elemental Analysis: To verify elemental composition matching the theoretical formula

These techniques provide complementary information about the compound's structure, purity, and identity .

Comparative Analysis with Related Compounds

Structural Analogues

Several compounds share structural similarities with 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride:

CompoundCAS NumberKey Differences
2-Amino-1-(4-fluorophenyl)ethanone hydrochloride456-00-8Lacks bromine substituent
1-(2-Amino-4-bromo-3-fluorophenyl)ethan-1-one2385742-46-9Different position of amino group
4-Bromo-3-fluorophenol121219-03-2Different functional group (hydroxyl vs. amino-ethanone)

These structural variations result in different physicochemical properties and potentially altered biological activities .

Reactivity Comparisons

The reactivity profile of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride compared to its analogues is characterized by:

  • Similar amino group reactivity enabling various transformations:

    • Nucleophilic substitutions

    • Amidation reactions

    • Condensation with aldehydes

  • Distinctive halogen-mediated reactions:

    • Metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira reactions)

    • Halogen-metal exchange reactions

    • Selective functionalization at halogenated positions

  • Carbonyl chemistry through the ethanone group:

    • Reduction to alcohols

    • Condensation reactions

    • Enolate formation and alkylation

These reactivity patterns make the compound versatile for diverse synthetic applications in drug discovery and material science .

Practical Applications in Research

Medicinal Chemistry and Drug Discovery

The primary applications of 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride in medicinal chemistry include:

  • Serving as a key building block for pharmaceutical intermediates targeting various therapeutic areas

  • Use in the preparation of compounds designed to interact with specific neurological receptors

  • Contributing to the development of novel fluorinated therapeutics with enhanced metabolic stability

  • Enabling structure-activity relationship studies examining the impact of halogen substitution patterns

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